molecular formula C6H7Cl2NO2S B3194085 4-Aminobenzene-1-sulfonyl chloride hydrochloride CAS No. 78798-60-4

4-Aminobenzene-1-sulfonyl chloride hydrochloride

Cat. No.: B3194085
CAS No.: 78798-60-4
M. Wt: 228.1 g/mol
InChI Key: RDRDUBPVWACSIO-UHFFFAOYSA-N
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Description

4-Aminobenzene-1-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzene, featuring an amino group (-NH2) and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzene-1-sulfonyl chloride hydrochloride typically involves the chlorosulfonation of aniline (4-aminobenzene). The process begins with the reaction of aniline with chlorosulfonic acid (HSO3Cl) to form 4-aminobenzenesulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) to produce 4-aminobenzene-1-sulfonyl chloride. The final step involves the addition of hydrochloric acid (HCl) to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale chlorosulfonation processes. These methods utilize chlorosulfonic acid and thionyl chloride in controlled environments to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

4-Aminobenzene-1-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

    Medicine: It is involved in the synthesis of sulfa drugs, which are used as antibiotics.

    Industry: It is used in the production of polymers, resins, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Similar structure but lacks the sulfonyl chloride group.

    4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of an amino group.

    Benzenesulfonyl chloride: Lacks the amino group.

Uniqueness

4-Aminobenzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

4-aminobenzenesulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDUBPVWACSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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